

Application Notes and Protocols: Dimethylsulfide Gold(I) Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethylsulfide gold chloride*

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Introduction

Dimethylsulfide gold(I) chloride, $\text{AuCl}(\text{SMe}_2)$, is a stable, commercially available, and versatile precursor for the in-situ generation of highly active cationic gold(I) catalysts.^[1] Its ease of handling and compatibility with a wide range of functional groups have established it as a valuable tool in modern organic synthesis. The dimethyl sulfide ligand is labile and can be readily displaced by various ligands, allowing for the facile preparation of a diverse array of catalytically active gold(I) complexes.^[2] This document provides detailed application notes and experimental protocols for key organic transformations catalyzed by systems derived from dimethylsulfide gold(I) chloride, including cycloadditions, cycloisomerizations, and enantioselective annulations.

Intermolecular [2+2] Cycloaddition of Alkynes and Alkenes

Gold(I) catalysts generated from dimethylsulfide gold(I) chloride have proven to be highly effective in promoting the intermolecular [2+2] cycloaddition of terminal alkynes with alkenes to afford substituted cyclobutenes. This transformation is particularly noteworthy for its ability to proceed under mild conditions and with a broad substrate scope.^[3] The key to success in this

reaction is the use of sterically hindered phosphine ligands, which prevent catalyst deactivation and promote the desired cycloaddition pathway.[3]

Experimental Protocol

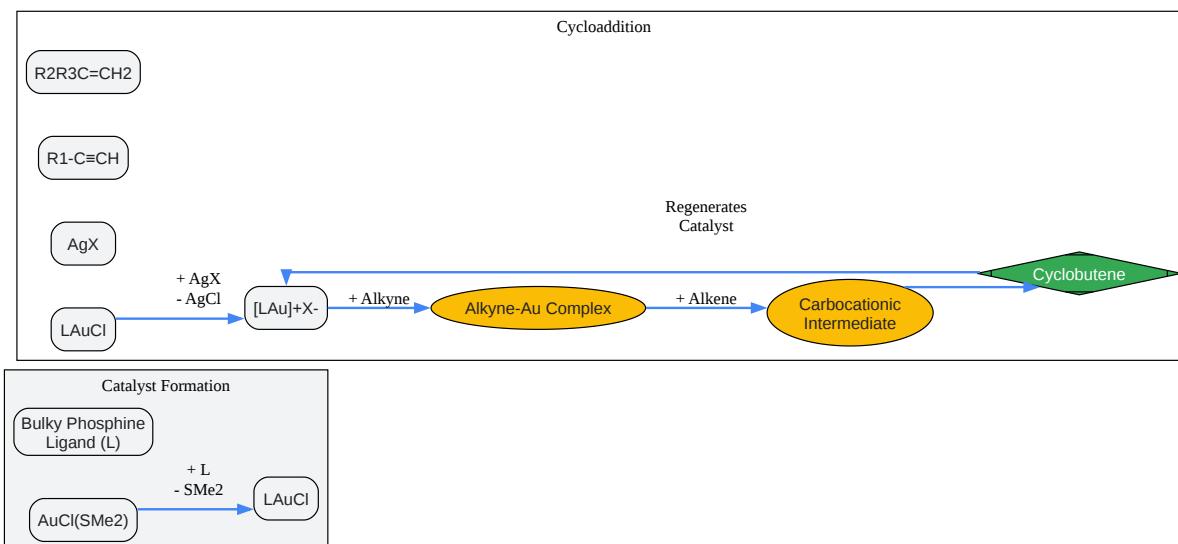
A representative procedure for the gold-catalyzed intermolecular [2+2] cycloaddition is as follows:

- Catalyst Preparation: In a flask open to the air, di-tert-butyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine (1.0 equiv) and chloro(dimethylsulfide)gold(I) (1.0 equiv) are dissolved in dichloromethane. The resulting solution is stirred at room temperature for 1 hour to form the gold(I) phosphine complex.[4]
- Reaction Setup: To the solution of the gold(I) phosphine complex, the alkyne (1.0 equiv), the alkene (2.0 equiv), and a silver salt cocatalyst (e.g., AgSbF₆, 1.0 equiv) are added.
- Reaction Execution: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkyne is consumed.
- Work-up and Purification: Upon completion, the reaction is quenched with a few drops of triethylamine, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired cyclobutene.[4]

Data Presentation

Alkyne	Alkene	Product	Yield (%)	Reference
Phenylacetylene	α -Methylstyrene	1-Methyl-1,3-diphenylcyclobut-2-ene	85	[4]
4-Methoxyphenylacetylene	α -Methylstyrene	1-Methyl-3-(4-methoxyphenyl)-phenylcyclobut-2-ene	78	[3]
4-Chlorophenylacetylene	α -Methylstyrene	3-(4-Chlorophenyl)-1-methyl-1-phenylcyclobut-2-ene	82	[3]
1-Ethynylcyclohexene	α -Methylstyrene	1-(Cyclohex-1-en-1-yl)-3-methyl-1-phenylcyclobut-1-ene	65	[3]
3,3-Dimethylbut-1-yne	α -Methylstyrene	1-(tert-Butyl)-3-methyl-3-phenylcyclobut-1-ene	70	[3]

Reaction Workflow



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Caption: Workflow for the Gold-Catalyzed [2+2] Cycloaddition.

Synthesis of Pyrroles from Alkynyl Aziridines

The gold-catalyzed cycloisomerization of alkynyl aziridines provides a powerful and atom-economical route to substituted pyrroles.^{[5][6]} The reaction pathway and the regioselectivity of the resulting pyrrole can be controlled by the choice of the counterion of the cationic gold catalyst and the solvent.^[6]

Experimental Protocol

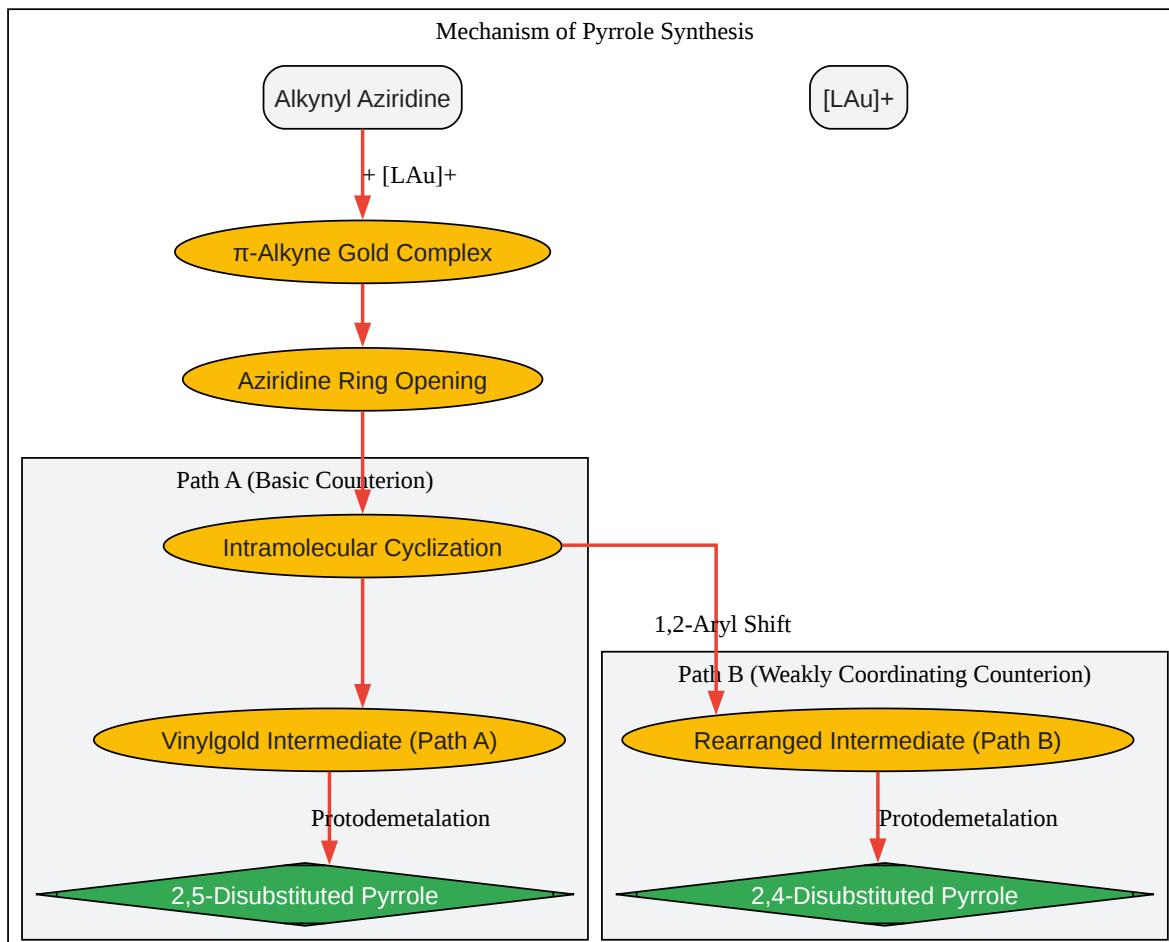
A general procedure for the gold-catalyzed synthesis of pyrroles from alkynyl aziridines is as follows:

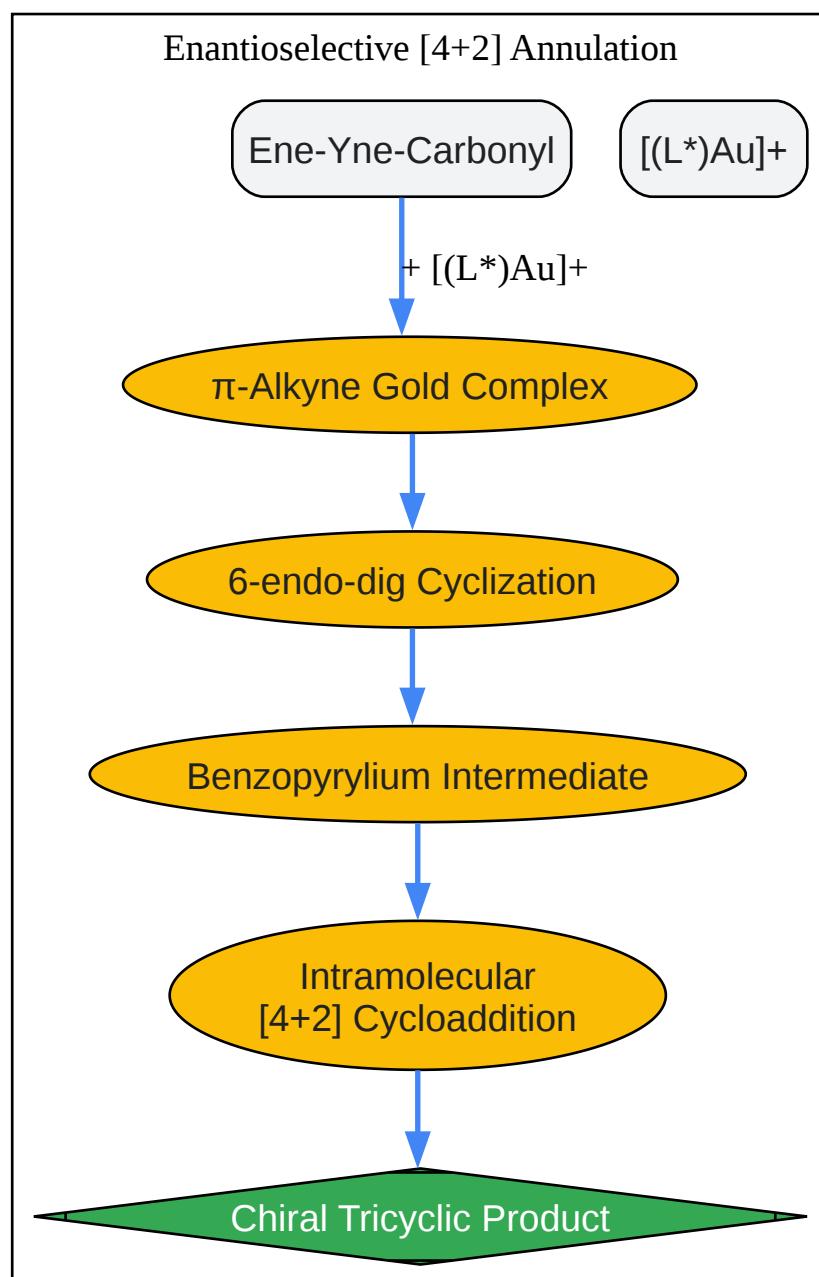
- Catalyst Preparation: A stock solution of the gold(I) precatalyst (e.g., PPh_3AuCl) and a silver salt (e.g., AgOTf or AgOTs) in a dry solvent (e.g., dichloromethane or toluene) is prepared. The choice of silver salt determines the counterion of the active catalyst.
- Reaction Setup: To a solution of the alkynyl aziridine substrate in the chosen solvent, the freshly prepared catalyst solution (typically 5 mol%) is added.
- Reaction Execution: The reaction is stirred at the appropriate temperature (room temperature or heated) and monitored by TLC.
- Work-up and Purification: Upon completion, the reaction mixture is filtered through a short plug of silica gel, and the solvent is evaporated. The crude product can be further purified by flash chromatography if necessary.^[6]

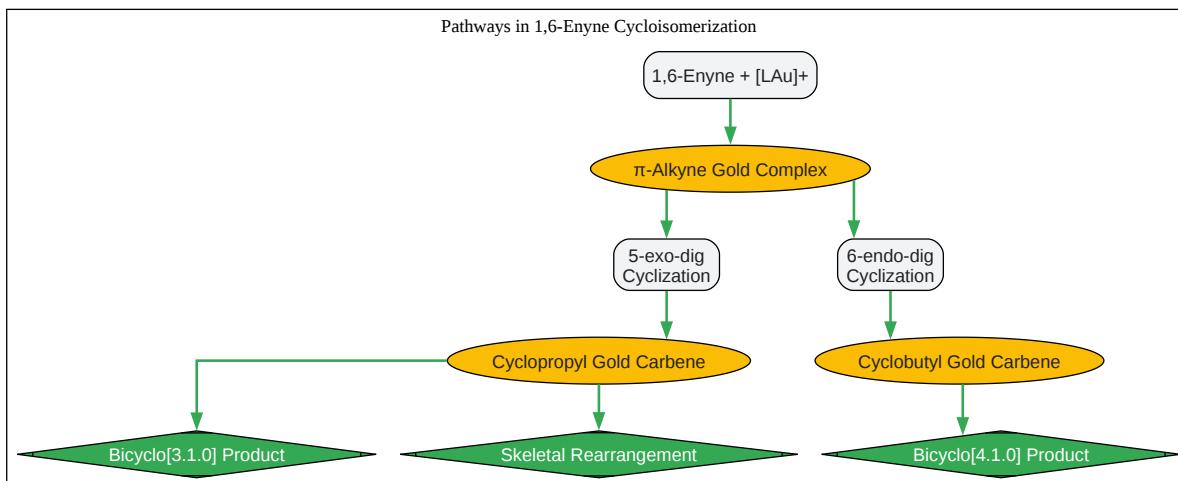
Data Presentation

Substrate (Ar)	Catalyst System	Solvent	Temp (°C)	Product Ratio (2,5- : 2,4-)	Yield (%)	Reference
Phenyl	PPh ₃ AuOTf	CH ₂ Cl ₂	rt	15:85	88	[6]
Phenyl	PPh ₃ AuOTf	Toluene	rt	80:20	85	[6]
Phenyl	PPh ₃ AuOTS	DCE	70	>99:1	99	[6]
4-MeO-C ₆ H ₄	PPh ₃ AuOTf	CH ₂ Cl ₂	rt	10:90	90	[6]
4-Cl-C ₆ H ₄	PPh ₃ AuOTf	CH ₂ Cl ₂	rt	40:60	85	[6]
4-Cl-C ₆ H ₄	PPh ₃ AuOTS	DCE	70	>99:1	99	[6]

Reaction Mechanism







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- To cite this document: BenchChem. [Application Notes and Protocols: Dimethylsulfide Gold(I) Chloride in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14791068#using-dimethylsulfide-gold-chloride-as-a-catalyst-in-organic-synthesis>]

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